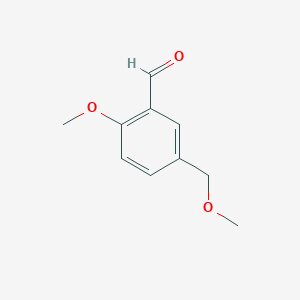

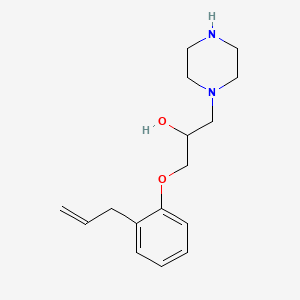

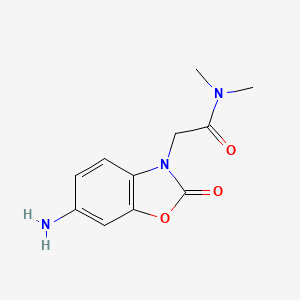

![molecular formula C16H26N2O B3163356 ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine CAS No. 883545-43-5](/img/structure/B3163356.png)

({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine

Übersicht

Beschreibung

This compound, also known as ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine, is a product used for proteomics research . It has a molecular formula of C16H26N2O and a molecular weight of 262.4 .

Synthesis Analysis

Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOc1ccc (CCN2CCC (N)CC2)cc1 . This indicates that the compound contains a methoxyphenyl group attached to a piperidine ring via an ethyl chain . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula isC14H22N2O, and it has a CAS Number of 85098-70-0 .

Wissenschaftliche Forschungsanwendungen

Biochemical Analysis

One study investigated the urinary excretion of amines, including piperidine derivatives, in normal children using two-dimensional paper chromatography. This research provides insights into the normal metabolic excretion patterns of piperidine and related compounds, which could be relevant for understanding the biochemical pathways and potential therapeutic uses of such compounds (Perry, Shaw, Walker, & Redlich, 1962).

Pharmacological Applications

Research on the effects of 3-benzoyl-1-methyl-4-phenyl-4-piperidinolhydrochloride, a structural isomer of bis Mannich base derivatives of piperidine, demonstrated its impact on cyclooxygenase (COX) activities in an inflammation model. This suggests potential anti-inflammatory applications of piperidine derivatives in pharmacology (Şahin, Demircan, Suleyman, Aksoy, & Gul, 2010).

Neuropsychiatric Research

The use of piperidine derivatives has been examined in the context of neuropsychiatric disorders. For instance, a study on the antioxidant and antiepileptic activity of a phencyclidine derivative in mice models highlights the potential therapeutic applications of piperidine compounds in treating epilepsy and related disorders (Kiasalari, Khalili, Roghani, Ahmadi, & Mireie, 2014).

Toxicological Studies

A comprehensive review on the association between new psychoactive substances (NPS), including piperidine derivatives, and serotonin syndrome (SS) was conducted. This systematic review provides valuable information on the potential risks and toxicological profiles of piperidine derivatives when misused or combined with other substances (Schifano, Chiappini, Miuli, Corkery, Scherbaum, Napoletano, Arillotta, Zangani, Catalani, Vento, Pettorruso, Martinotti, Di Giannantonio, & Guirguis, 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A related compound was found to have moderate in vitro specific binding tomGluR2 in the rat brain . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system.

Mode of Action

It’s suggested that the compound might interact with its targets and induce changes that could potentially lead to therapeutic effects .

Biochemical Pathways

Given its potential interaction with mglur2, it might influence glutamatergic neurotransmission .

Result of Action

It’s suggested that the compound might have therapeutic effects by modulating the activity of mglur2 .

Biochemische Analyse

Biochemical Properties

({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase, an enzyme responsible for the deamination of monoamines . This interaction suggests that this compound may influence neurotransmitter levels in the brain by inhibiting the breakdown of monoamines

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the methylation of lysine residues on histone proteins, which can alter gene expression patterns . This modulation of gene expression can lead to changes in cellular metabolism and function, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, the compound may be metabolized by other enzymes, leading to the formation of various metabolites that can have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, enabling it to interact with specific biomolecules and exert its effects on cellular processes.

Eigenschaften

IUPAC Name |

1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-17-13-15-8-11-18(12-9-15)10-7-14-3-5-16(19-2)6-4-14/h3-6,15,17H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUDSZXYZJZTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

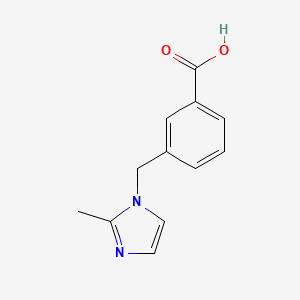

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)

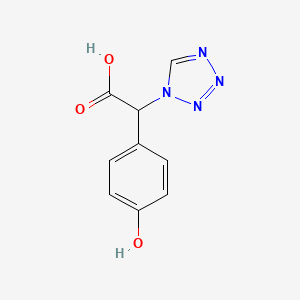

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine](/img/structure/B3163302.png)

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)

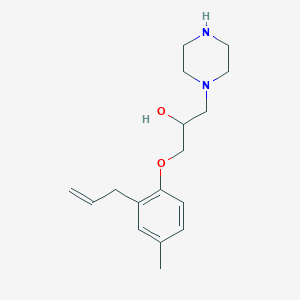

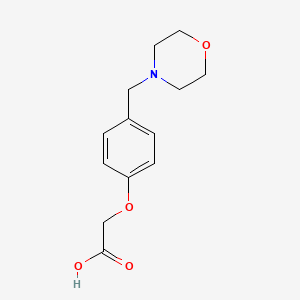

![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)